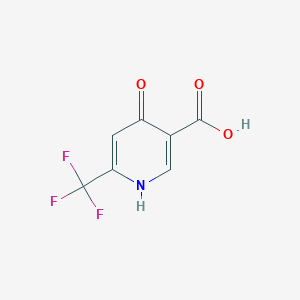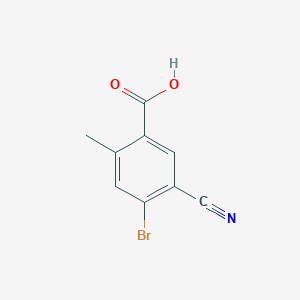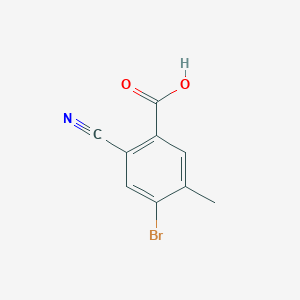
3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride
Übersicht
Beschreibung
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are often used as intermediates in the synthesis of other compounds .
Synthesis Analysis
The synthesis of aminomethyl compounds can involve various chemical reactions. For instance, the synthesis of pyrrolidine derivatives, which are similar to aminomethyl compounds, involves intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of aminomethyl compounds can be analyzed using various techniques. For example, the structure of 3-(Aminomethyl)benzoic acid hydrochloride, a similar compound, can be analyzed using ChemSpider .Chemical Reactions Analysis
Aminomethyl compounds can undergo various chemical reactions. For instance, amines can react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can be analyzed using various techniques. For example, the physicochemical properties of metformin hydrochloride, a similar compound, can be analyzed using high-performance liquid chromatography (HPLC) combined with spectrophotometry .Wissenschaftliche Forschungsanwendungen
Catalytic Amination
Selective catalytic amination processes utilize compounds similar to 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride as intermediates. For example, a study demonstrated the high yield and chemoselectivity of amination reactions catalyzed by a palladium-Xantphos complex, leading to the production of amino-substituted pyridines, which are crucial in various chemical syntheses (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Photochemical Reactions
Research on ultraviolet irradiation of amino-substituted pyridines, including structures analogous to 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride, has led to the formation of photodimers. These compounds exhibit unique chemical properties and have potential applications in the development of new materials and chemical processes (E. Taylor & R. O. Kan, 1963).
Anticancer Agent Synthesis
Compounds structurally related to 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride have been explored for their potential as anticancer agents. For instance, hydrolysis and subsequent reactions of chloro-substituted pyridines have led to the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, showing significant effects on the proliferation of cultured cells and survival rates in leukemia models (C. Temple et al., 1983).
Nucleoside Phosphoramidite Activation
Research involving pyridine hydrochloride, closely related to 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride, has demonstrated its effectiveness in activating nucleoside phosphoramidites. This activation process is crucial for the synthesis of oligonucleotides, particularly those containing sensitive substituents, showcasing the compound's utility in biochemistry and molecular biology (S. Gryaznov & R. Letsinger, 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of research on aminomethyl compounds can involve the development of new synthesis methods, the discovery of new applications, and the improvement of existing applications. For example, recent advances in the synthesis and pharmacological applications of piperidine derivatives, which are similar to aminomethyl compounds, have been summarized in a review .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-5-chloro-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKVXBMYMXBKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride | |
CAS RN |
1432754-58-9 | |
| Record name | 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















